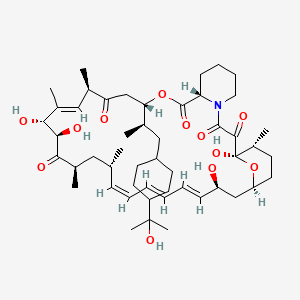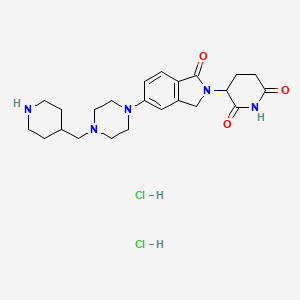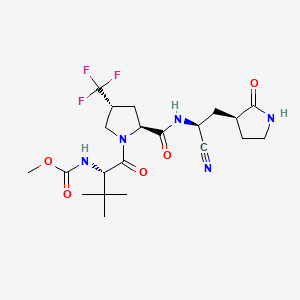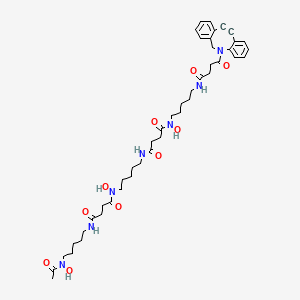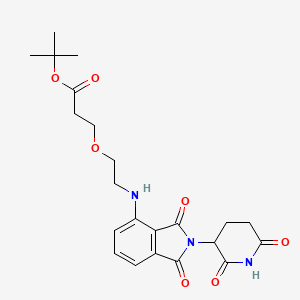
Thalidomide-4-NH-PEG1-COO(t-Bu)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thalidomide-4-NH-PEG1-COO(t-Bu) is a modified form of Thalidomide, a well-known drug with immunomodulatory properties. This compound is specifically designed for use in the synthesis of PROTAC (PROteolysis TArgeting Chimeras) molecules. It acts as a Cereblon ligand, recruiting the CRBN protein, which is crucial for the degradation of target proteins .
准备方法
Synthetic Routes and Reaction Conditions
Thalidomide-4-NH-PEG1-COO(t-Bu) is synthesized by modifying Thalidomide with a t-Bu (tert-butyl) protecting group. The t-Bu group is attached to the carboxyl end of the molecule, which can be removed under acidic conditions to participate in further reactions . The synthetic route involves the following steps:
Activation of Thalidomide: Thalidomide is first activated by reacting with a suitable reagent to introduce a reactive group.
PEGylation: The activated Thalidomide is then reacted with PEG (Polyethylene Glycol) to introduce the PEG1 moiety.
Protection: The carboxyl end of the PEGylated Thalidomide is protected with a t-Bu group.
Industrial Production Methods
Industrial production of Thalidomide-4-NH-PEG1-COO(t-Bu) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Thalidomide-4-NH-PEG1-COO(t-Bu) undergoes several types of chemical reactions:
Substitution Reactions: The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.
Common Reagents and Conditions
Acidic Conditions: Used to remove the t-Bu protecting group.
Coupling Reagents: Such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) for coupling reactions.
Major Products Formed
The major products formed from these reactions are PROTAC molecules, which are used for targeted protein degradation .
科学研究应用
Thalidomide-4-NH-PEG1-COO(t-Bu) has several scientific research applications:
Chemistry: Used in the synthesis of PROTAC molecules for targeted protein degradation.
Biology: Helps in studying the role of specific proteins by selectively degrading them.
Medicine: Potential therapeutic applications in treating diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Thalidomide-4-NH-PEG1-COO(t-Bu) exerts its effects by acting as a Cereblon ligand. It recruits the CRBN protein, which is part of the E3 ubiquitin ligase complex. This complex tags target proteins with ubiquitin, marking them for degradation by the proteasome. The t-Bu protecting group can be removed under acidic conditions, allowing the compound to participate in the synthesis of PROTAC molecules .
相似化合物的比较
Similar Compounds
Thalidomide: The parent compound with immunomodulatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another derivative with potent anti-inflammatory and anti-cancer properties.
Uniqueness
Thalidomide-4-NH-PEG1-COO(t-Bu) is unique due to its specific design for use in PROTAC synthesis. The presence of the t-Bu protecting group allows for controlled reactions, making it a valuable intermediate in the development of targeted protein degradation therapies .
属性
分子式 |
C22H27N3O7 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC 名称 |
tert-butyl 3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoate |
InChI |
InChI=1S/C22H27N3O7/c1-22(2,3)32-17(27)9-11-31-12-10-23-14-6-4-5-13-18(14)21(30)25(20(13)29)15-7-8-16(26)24-19(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,26,28) |
InChI 键 |
JMVLZNLHMGGPSO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



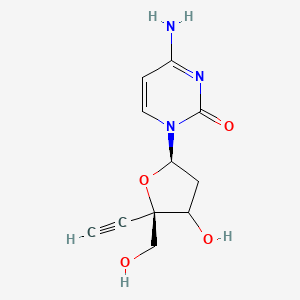
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)

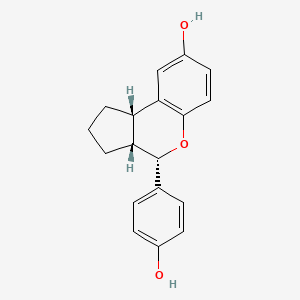

![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
